Calcium pyrophosphate
Overview
Description
Calcium pyrophosphate (Ca₂P₂O₇) is an insoluble calcium salt containing the pyrophosphate anion. It exists in various hydrated forms, including dihydrate and tetrahydrate.
Synthetic Routes and Reaction Conditions:
Tetrahydrate Form: Prepared by reacting sodium pyrophosphate (Na₄P₂O₇) with calcium nitrate (Ca(NO₃)₂) at controlled pH and temperature: [ \text{Na}_4\text{P}_2\text{O}_7 (\text{aq}) + 2 \text{Ca(NO}_3)_2 (\text{aq}) \rightarrow \text{Ca}_2\text{P}_2\text{O}_7 \cdot 4 \text{H}_2\text{O} + 4 \text{NaNO}_3 ]
Dihydrate Form: Formed by reacting pyrophosphoric acid (H₄P₂O₇) with calcium chloride (CaCl₂): [ \text{CaCl}_2 + \text{H}_4\text{P}_2\text{O}_7 (\text{aq}) \rightarrow \text{Ca}_2\text{P}_2\text{O}_7 \cdot 2 \text{H}_2\text{O} + 2 \text{HCl} ]
Anhydrous Form: Produced by heating dicalcium phosphate (CaHPO₄): [ 2 \text{CaHPO}_4 \rightarrow \text{Ca}_2\text{P}_2\text{O}_7 + \text{H}_2\text{O} ]
Industrial Production Methods:
Thermal Conversion: Brushite (CaHPO₄·2H₂O) synthesized from phosphoric acid (H₃PO₄) and calcium carbonate (CaCO₃) is thermally converted to this compound.
Types of Reactions:
Thermal Decomposition: this compound undergoes thermal decomposition to form various phases depending on the temperature: [ \text{Ca}_2\text{P}_2\text{O}_7 \rightarrow \text{Ca}_3(\text{PO}_4)_2 + \text{CaO} ]
Hydrolysis: In the presence of water, this compound can hydrolyze to form orthophosphates: [ \text{Ca}_2\text{P}_2\text{O}_7 + \text{H}_2\text{O} \rightarrow 2 \text{CaPO}_4 ]
Common Reagents and Conditions:
Reagents: Sodium pyrophosphate, calcium nitrate, pyrophosphoric acid, calcium chloride, dicalcium phosphate.
Conditions: Controlled pH, temperature, and aqueous solutions.
Major Products:
Thermal Decomposition: Tricalcium phosphate (Ca₃(PO₄)₂) and calcium oxide (CaO).
Hydrolysis: Calcium orthophosphate (CaPO₄).
Mechanism of Action
Target of Action
Calcium pyrophosphate (CPP) primarily targets the joints and soft tissues in the body . The compound’s primary targets are the cartilage of joints , where it can accumulate and lead to a form of arthritis known as this compound dihydrate deposition disease (CPPD), also known as pseudogout .
Mode of Action
The mode of action of CPP involves its interaction with its targets, leading to changes in the affected areas. The crystallization of this compound tetrahydrate (CPPT) proceeds via a multistage process. It first forms amorphous this compound (ACPP) , which then transforms into a crystalline phase . This crystalline phase can cause inflammation and damage to the affected joints .
Biochemical Pathways
The biochemical pathways affected by CPP involve the transformation of an amorphous phosphate-based precursor to highly organized nanocrystals . The balance between phosphate and pyrophosphate, strictly controlled by several genes, plays a key role in the process . Interaction with aqueous calcium ions results in the nucleation and subsequent growth of biologically relevant mineral complexes, providing a chemical basis for biomineralization .
Pharmacokinetics
It is known that the compound’s action depends on its subtype, which is based on clinical manifestations and acuity .
Result of Action
The result of CPP’s action is the formation of This compound crystals (CPP) . These microscopic rhomboid-shaped structures typically accumulate in the smooth, slippery cartilage that coats the ends of the bones in a joint . The resulting crystal buildup can result in significant symptoms developing, including acute this compound (CPP) crystal arthritis .
Action Environment
The action environment of CPP involves the presence of two biologically essential metal ions, Mg2+ and Sr2+ , and another alkaline earth metal ion, Ba2+ . These ions can affect the process of CPPT crystallization by influencing the stability of the amorphous precursor and the subsequent crystal growth . The hydration characteristics of metal ions play more important roles in stabilizing ACPP than the content of adsorbed ions .
Biochemical Analysis
Biochemical Properties
Calcium pyrophosphate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, the ANKH (human homologue of progressive ankylosis) mutations in familial CPPD disease confirmed the importance of phosphate/pyrophosphate homeostasis in CPPD, with ANKH being a regulator of inorganic pyrophosphate transport .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism. For example, the expression of several genes involved in mineralization, including human homolog of progressive ankylosis, plasma-cell-membrane glycoprotein 1 and tissue-nonspecific alkaline phosphatase, is upregulated in OA chondrocytes isolated from this compound crystal-containing cartilages .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The ANKH mutations associated with this compound deposition disease lead to a gain of function, while CMD-associated ANKH mutations result in a loss of function .
Scientific Research Applications
Calcium pyrophosphate has diverse applications in scientific research:
Comparison with Similar Compounds
Calcium Phosphate (Ca₃(PO₄)₂): Used in bone regeneration and as a dietary supplement.
Magnesium Pyrophosphate (Mg₂P₂O₇): Similar in structure but contains magnesium instead of calcium.
Sodium Pyrophosphate (Na₄P₂O₇): Used in detergents and as a water softener.
Uniqueness:
Biological Activity
Calcium pyrophosphate (CPP) is a compound that plays a significant role in various biological processes, particularly in the context of joint diseases such as this compound deposition disease (CPPD), commonly known as pseudogout. This article explores the biological activity of this compound, focusing on its inflammatory potential, mechanisms of action, and clinical implications.
Overview of this compound
This compound is formed when calcium ions combine with pyrophosphate ions. It can exist in several crystalline forms, including monoclinic and triclinic dihydrates, which exhibit different biological activities and inflammatory potentials. The deposition of CPP crystals in joints can lead to acute and chronic inflammatory responses, similar to those seen in gout.
Inflammatory Potential
Research has demonstrated that different crystalline phases of this compound exhibit varying levels of inflammatory activity:
- Monoclinic CPP Dihydrate (m-CPPD) : This form is the most inflammatory, inducing significant production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), IL-6, and IL-8. The activation of the NLRP3 inflammasome pathway is crucial for this response .
- Triclinic CPP Dihydrate (t-CPPD) : While also inflammatory, t-CPPD induces a lesser degree of cytokine production compared to m-CPPD .
- Amorphous CPP (a-CPP) : This phase does not exhibit significant inflammatory properties .
Table 1: Inflammatory Response of Different CPP Phases
Crystal Phase | Cytokine Production | NLRP3 Inflammasome Activation | NF-κB Activation |
---|---|---|---|
m-CPPD | High | Yes | Yes |
t-CPPD | Moderate | Yes | Moderate |
a-CPP | None | No | No |
Mechanisms of Inflammation
The inflammatory response triggered by CPP crystals involves several key signaling pathways:
- NLRP3 Inflammasome : Activation leads to the maturation and secretion of IL-1β, a critical cytokine in inflammatory responses.
- Mitogen-Activated Protein Kinases (MAPKs) : Pathways including ERK1/2 and JNK are activated by m-CPPD crystals, contributing to IL-1β synthesis and secretion.
- Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) : This transcription factor is crucial for the expression of various pro-inflammatory cytokines. Inhibition of NF-κB significantly reduces cytokine production induced by CPP crystals .
Clinical Implications
This compound deposition disease presents clinically with symptoms similar to gout, including acute arthritis characterized by joint pain and swelling. A notable case study involved a patient who developed acute CPPD following bisphosphonate therapy for osteoporosis. This case highlighted the potential for certain medications to precipitate CPP crystal formation under specific conditions .
Case Study Summary
A 59-year-old woman developed acute polyarticular CPPD disease within 24 hours after receiving zoledronic acid. Synovial fluid analysis confirmed the presence of rhomboid-shaped positively birefringent crystals typical of CPPD. The patient's symptoms included severe pain and restricted range of motion, with elevated markers of systemic inflammation .
Patient Outcomes
A recent study comparing patient-reported outcomes among individuals with CPPD versus those with gout and osteoarthritis found that patients with CPPD reported pain levels comparable to those with gout but expressed greater unmet treatment needs . This underscores the necessity for improved management strategies tailored to this patient population.
Table 2: Patient-Reported Outcomes in CPPD vs Gout vs OA
Condition | Pain VAS Score (Mean ± SD) | RAPID-3 Score (Mean ± SD) | WOMAC Stiffness Score |
---|---|---|---|
CPPD | 6.8 ± 1.9 | 8.1 ± 5.6 | Higher than mild OA |
Gout | 6.7 ± 2.6 | 12.1 ± 6.2 | Lower than severe OA |
Osteoarthritis | N/A | 6.8 ± 6.1 | Varies |
Properties
CAS No. |
7790-76-3 |
---|---|
Molecular Formula |
CaH4O7P2 |
Molecular Weight |
218.05 g/mol |
IUPAC Name |
dicalcium;phosphonato phosphate |
InChI |
InChI=1S/Ca.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6) |
InChI Key |
HJROPEWVPUPTSE-UHFFFAOYSA-N |
SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2] |
Canonical SMILES |
OP(=O)(O)OP(=O)(O)O.[Ca] |
Color/Form |
Polymorphous crystals or powder White powde |
density |
3.09 |
melting_point |
1353 °C |
Key on ui other cas no. |
10086-45-0 7790-76-3 |
physical_description |
DryPowder A fine, white, odourless powde |
Pictograms |
Irritant |
Related CAS |
35405-51-7 |
solubility |
Insoluble in water. Soluble in dilute hydrochloric and nitric acids Sol in dil hydrochloric and nitric acids; practically insol in water Dilute acid; insoluble in wate |
Synonyms |
Calcium Diphosphate Calcium Pyrophosphate Calcium Pyrophosphate (1:1) Calcium Pyrophosphate (1:2) Calcium Pyrophosphate (2:1) Calcium Pyrophosphate Dihydrate Calcium Pyrophosphate, Monohydrate Diphosphate, Calcium Monohydrate Calcium Pyrophosphate Pyrophosphate Dihydrate, Calcium Pyrophosphate, Calcium Pyrophosphate, Monohydrate Calcium |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of calcium pyrophosphate dihydrate?
A1: The molecular formula of this compound dihydrate is Ca2P2O7·2H2O. Its molecular weight is 254.10 g/mol.
Q2: What spectroscopic techniques are used to identify this compound crystals?
A2: this compound dihydrate crystals can be identified using techniques like X-ray diffraction [, , , , , , ], infrared spectroscopy [], and polarized light microscopy [, , , , , ]. These techniques help analyze crystal structure and optical properties, confirming the presence of CPPD.
Q3: How do this compound crystals appear under a microscope?
A3: Under polarized light microscopy, CPPD crystals appear as short, rhomboidal structures exhibiting positive birefringence []. In routine tissue sections, they manifest as haematoxylinophilic crystalline deposits with a characteristic feathery or brush-like pattern [].
Q4: How do this compound crystals interact with joint tissues?
A4: CPPD crystals deposit in articular cartilage, menisci, synovium, and tendons [, , ]. These crystals can induce inflammation [, , , ] by activating neutrophils [] and other inflammatory cells, leading to the release of inflammatory mediators like interleukin-8 [].
Q5: What are the potential downstream effects of CPPD crystal deposition in joints?
A5: CPPD crystal deposition can lead to a range of clinical presentations:
- Acute pseudogout: Characterized by sudden, painful joint inflammation, often mimicking gout [, , , , ].
- Chronic CPP inflammatory arthritis: Presents as persistent joint pain and swelling, resembling other inflammatory arthritides [, , ].
- Osteoarthritis with CPPD: CPPD crystals may contribute to cartilage degeneration and osteophyte formation, accelerating osteoarthritis progression [, , , ].
Q6: What is the stability of this compound in biological environments?
A6: this compound exhibits variable stability in biological environments. While relatively stable in some settings [], it can undergo transformations in others. For instance, during simulated body fluid immersion, heat-treated this compound coatings demonstrated a surface reaction, converting this compound into β-tricalcium phosphate [].
Q7: Has this compound been explored for biomedical applications?
A7: Yes, this compound has been investigated as a potential bone-graft extender []. Studies in rabbits assessed its biocompatibility and ability to induce bone formation when combined with titanium implants [].
Q8: Does this compound exhibit catalytic activity?
A8: Yes, this compound demonstrates catalytic activity in the dehydration of lactic acid to acrylic acid [, ]. Its catalytic performance is influenced by factors like Ca/P ratio, acidity, and basicity. Notably, non-stoichiometric this compound with a Ca/P ratio of 0.76 exhibited high efficiency, achieving 100% lactic acid conversion and 78% acrylic acid selectivity at 375°C [].
Q9: How does the acidity of this compound affect its catalytic selectivity?
A9: The acidity of this compound plays a crucial role in its catalytic selectivity []. In the dehydration of lactic acid, higher acidity favors acrylic acid production. Conversely, reduced acidity, as observed with MoO3 modification, shifts selectivity towards deoxygenation products like propionic acid [].
A10: Have computational methods been applied to study this compound?
A10: While the provided abstracts don't explicitly mention computational studies on this compound itself, they highlight the use of in situ FTIR studies to investigate its interaction with lactic acid during the dehydration reaction []. These studies provide insights into reaction mechanisms and catalyst behavior.
Q10: What in vitro models are used to study CPPD crystal deposition disease?
A11: Researchers have utilized model hydrogels, such as silica and gelatin gels, to mimic the connective tissue matrix and investigate the formation of CPPD crystals in vitro [, ]. These models help understand the physicochemical factors influencing crystal deposition.
Q11: Are there animal models available for studying CPPD?
A12: Yes, rhesus monkeys (Macaca mulatta) have been identified as a naturally occurring animal model for CPPD []. These primates spontaneously develop CPPD crystal deposits in various tissues, offering valuable insights into disease pathogenesis. Rabbits have also been used to evaluate the biocompatibility and bone-forming potential of this compound in the context of titanium implant osseointegration [].
Q12: Have clinical trials been conducted on treatments for CPPD?
A13: While the provided abstracts don't specifically mention clinical trials for CPPD treatments, they highlight the potential of anti-inflammatory therapies like colchicine []. Observational studies suggest that colchicine use in CPPD patients might be associated with a reduced risk of cardiovascular events [].
Q13: How are this compound levels measured in biological samples?
A15: While the provided abstracts don't detail specific methods for quantifying this compound levels in biological samples, they emphasize the importance of synovial fluid analysis for diagnosing CPPD [, ]. Microscopy, coupled with crystal identification techniques, helps confirm the presence of CPPD crystals in synovial fluid.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.